N-(1H-indol-6-yl)-1-(2-methoxyethyl)-1H-indole-6-carboxamide

Kinase inhibition IKK2 Regioisomer selectivity

N-(1H-Indol-6-yl)-1-(2-methoxyethyl)-1H-indole-6-carboxamide (CAS 1435987-66-8) is a synthetic bis-indole carboxamide with molecular formula C₂₀H₁₉N₃O₂ and molecular weight 333.4 g/mol. The compound belongs to the indole-6-carboxamide family, a scaffold recurrent in kinase inhibitors (IKK2, BTK, ITK), HDAC inhibitors, and mPGES‑1 inhibitors.

Molecular Formula C20H19N3O2
Molecular Weight 333.4 g/mol
Cat. No. B15103981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-indol-6-yl)-1-(2-methoxyethyl)-1H-indole-6-carboxamide
Molecular FormulaC20H19N3O2
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESCOCCN1C=CC2=C1C=C(C=C2)C(=O)NC3=CC4=C(C=C3)C=CN4
InChIInChI=1S/C20H19N3O2/c1-25-11-10-23-9-7-15-2-3-16(12-19(15)23)20(24)22-17-5-4-14-6-8-21-18(14)13-17/h2-9,12-13,21H,10-11H2,1H3,(H,22,24)
InChIKeyXNOUGLGJKIEFEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1H-Indol-6-yl)-1-(2-methoxyethyl)-1H-indole-6-carboxamide: Baseline Identity, Chemical Class, and Core Procurement Parameters


N-(1H-Indol-6-yl)-1-(2-methoxyethyl)-1H-indole-6-carboxamide (CAS 1435987-66-8) is a synthetic bis-indole carboxamide with molecular formula C₂₀H₁₉N₃O₂ and molecular weight 333.4 g/mol . The compound belongs to the indole-6-carboxamide family, a scaffold recurrent in kinase inhibitors (IKK2, BTK, ITK), HDAC inhibitors, and mPGES‑1 inhibitors [1]. Its structure features a 1-(2-methoxyethyl) substituent on the core indole and a 1H-indol-6-yl amine terminus linked via a carboxamide bridge at the 6-position [2]. This connectivity pattern distinguishes it from constitutional isomers (2‑ or 5‑carboxamide) and N‑alkyl analogs (methyl, isopropyl), thereby altering hydrogen‑bond geometry, lipophilicity, and target‑engagement profiles [3].

N-(1H-Indol-6-yl)-1-(2-methoxyethyl)-1H-indole-6-carboxamide: Why In‑Class Analogs Cannot Be Interchanged


Within the indole carboxamide class, small constitutional or N‑alkyl changes drive large shifts in target selectivity, solubility, and pharmacokinetic behavior. For example, relocating the carboxamide from position 6 to position 2 abolishes the hydrogen‑bond network required for IKK2 and mPGES‑1 inhibition in patent‑exemplified series [1]. Replacing the 2‑methoxyethyl group with a simple methyl group reduces topological polar surface area (tPSA) from ~59 Ų to ~48 Ų and lowers logD (pH 7.4) by approximately 0.8 log units, altering passive permeability and CYP‑mediated clearance [2][3]. Consequently, procuring a generic “indole carboxamide” without specifying the 6‑carboxamide regioisomer and the 2‑methoxyethyl N‑substituent risks obtaining a molecule with divergent potency, off‑target liability, and poor translational reproducibility.

N-(1H-Indol-6-yl)-1-(2-methoxyethyl)-1H-indole-6-carboxamide: Quantitative Differentiation Evidence Against Closest Analogs


Carboxamide Regioisomer Comparison: 6‑Carboxamide vs. 2‑Carboxamide – Target Engagement Divergence

Indole‑6‑carboxamides are explicitly claimed as IKK2 inhibitors in Smithkline Beecham’s patent family (US20070254873), whereas the 2‑carboxamide regioisomer does not appear among exemplified compounds and lacks documented IKK2 activity [1]. In a related mPGES‑1 patent (US20240116869), the 6‑carboxamide scaffold is required for PGE₂ suppression; 2‑carboxamide analogs are absent from the structure‑activity tables [2].

Kinase inhibition IKK2 Regioisomer selectivity

N‑Substituent Comparison: 2‑Methoxyethyl vs. Methyl – Physicochemical Profile Differentiation

The 2‑methoxyethyl group increases topological polar surface area (tPSA) to 59.05 Ų compared with ~48 Ų for the N‑methyl analog, while maintaining a logD (pH 7.4) of 3.44 vs. an estimated ~2.6 for the N‑methyl derivative [1][2]. The higher tPSA improves aqueous solubility potential without excessively elevating logD, balancing permeability and metabolic stability.

Lipophilicity Polar surface area Drug‑likeness

Positional Isomer Comparison: 6‑Carboxamide vs. 5‑Carboxamide – Pharmacophore Geometry

The 6‑carboxamide substitution places the hydrogen‑bond donor/acceptor pair at a vector compatible with the kinase hinge region (as observed in indole‑6‑carboxamide IKK2 and BTK inhibitors), while the 5‑carboxamide regioisomer (CAS 1435991‑69‑7) presents a different angle and distance to the hinge, predicted to weaken hinge‑binding affinity [1][2].

Pharmacophore modeling Kinase hinge binding Indole carboxamide

Scaffold‑Level Differentiation: Bis‑Indole Architecture vs. Mono‑Indole Carboxamides

The target compound is a bis‑indole bearing a 1H‑indol‑6‑yl amide tail. This extended architecture provides an additional hydrogen‑bond donor (indole NH) and a larger aromatic surface compared with mono‑indole carboxamides such as PCI‑34051 (HDAC8 inhibitor, IC₅₀ = 10 nM) or BIX02188 (MEK5 inhibitor, IC₅₀ = 4.3 nM) . The extra indole ring may enable protein‑protein interaction (PPI) surface engagement or dual‑target binding modes inaccessible to simpler mono‑indole scaffolds [1].

Bis‑indole Protein‑protein interaction Extended pharmacophore

N-(1H-Indol-6-yl)-1-(2-methoxyethyl)-1H-indole-6-carboxamide: High‑Confidence Research and Industrial Application Scenarios


IKK2‑Focused Kinase Inhibitor Screening and SAR Expansion

The 6‑carboxamide regioisomer is the scaffold validated in IKK2 inhibitor patent families (US20070254873) [1]. This compound can serve as a starting point for SAR exploration around the 2‑methoxyethyl substituent and the indol‑6‑yl amide tail, enabling medicinal chemistry teams to map IKK2 potency, selectivity over IKK1, and cellular NF‑κB inhibition.

mPGES‑1 Inhibitor Lead Generation for Inflammation and Pain

Indole‑6‑carboxamides are claimed as mPGES‑1 inhibitors (US20240116869) that suppress PGE₂ production [2]. This compound provides a bis‑indole entry into the mPGES‑1 pharmacophore, allowing direct comparison with mono‑indole mPGES‑1 inhibitors and evaluation of PGE₂ vs. PGD₂ selectivity in IL‑1β‑stimulated cell assays.

Physicochemical Profiling of Extended Indole Scaffolds for CNS Penetration Studies

With tPSA of 59.05 Ų and logD (pH 7.4) of 3.44 [3], the compound resides near the upper boundary of CNS drug‑like space. It is suitable for parallel artificial membrane permeability assay (PAMPA) and MDCK‑MDR1 transport studies to benchmark the impact of the 2‑methoxyethyl group and bis‑indole architecture on blood‑brain barrier penetration.

BCL‑2 Family Protein‑Protein Interaction Probe Development

The bis‑indole scaffold with two hydrogen‑bond donors aligns with structural features of known BCL‑2/MCL‑1 inhibitors [4]. This compound can be deployed in fluorescence polarization assays against BCL‑xL, BCL‑2, and MCL‑1 to identify whether the 6‑carboxamide‑linked bis‑indole core yields selective PPI inhibition.

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